Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride is a chemical compound with the molecular formula C12H15NO4. It is a derivative of benzo[b][1,4]dioxin and is primarily used in research settings. This compound is known for its unique structure, which includes a dioxin ring fused with a propanoate group, making it a valuable molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride typically involves the following steps:
Formation of the Dioxin Ring: The initial step involves the formation of the dioxin ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.
Amination: The next step involves the introduction of the amino group. This is typically done through a nucleophilic substitution reaction where an amine is introduced to the dioxin ring.
Esterification: The final step involves the esterification of the propanoate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted dioxin derivatives.
Scientific Research Applications
Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate
- 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
- Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoate
Uniqueness
Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride is unique due to its specific dioxin ring structure and the presence of both amino and ester functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications .
Properties
IUPAC Name |
methyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-15-12(14)7-9(13)8-2-3-10-11(6-8)17-5-4-16-10;/h2-3,6,9H,4-5,7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXBSCCKMWZEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCCO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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